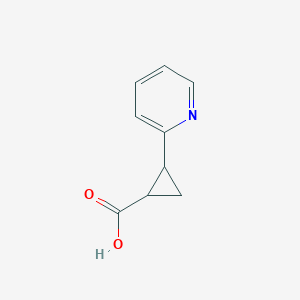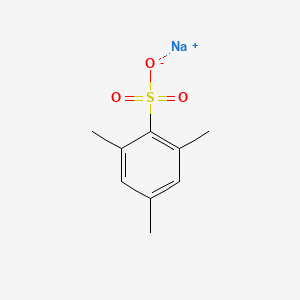![molecular formula C7H9N2NaO5S2 B1324480 Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate CAS No. 207511-11-3](/img/structure/B1324480.png)
Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate, also known as 2-MERCAPTO-5-BENZIMIDAZOLESULFONIC ACID SODIUM SALT DIHYDRATE, is a chemical compound with the molecular formula C7H9N2NaO5S2 . It has an average mass of 288.276 Da and a monoisotopic mass of 287.985046 Da .
Molecular Structure Analysis
The molecular structure of Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate is represented by the formula C7H9N2NaO5S2 . Unfortunately, the specific structural details are not provided in the searched resources.Physical And Chemical Properties Analysis
Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate is a white to light yellow powder or crystal . It has a melting point of >300 °C . Unfortunately, other physical and chemical properties such as pH, vapor pressure, viscosity, and boiling point are not available .Applications De Recherche Scientifique
Synthesis of Imidazole Derivatives
Imidazole derivatives are crucial in various fields due to their biological and pharmacological activities. Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate serves as a starting material for synthesizing diverse imidazole compounds. These derivatives have applications ranging from anticancer, anti-aging, and anticoagulant drugs to enzyme inhibitors .
Antimicrobial Agents
Research indicates that certain benzimidazole sulfonates exhibit antibacterial and antifungal properties. This compound can be used to develop new antimicrobial agents, potentially leading to treatments for various infections .
Catalysis in Organic Synthesis
The compound’s sulfonate group can act as a leaving group or an anchor for catalysts in organic synthesis reactions. This property is particularly useful in creating greener and more efficient synthesis pathways for pharmaceuticals and other organic molecules .
Development of Therapeutic Agents
Due to its structural similarity to naturally occurring biomolecules, this compound can be modified to create therapeutic agents. These agents can target specific biological pathways, offering potential treatments for diseases .
Agricultural Chemicals
As a derivative of imidazole, this compound can be used to synthesize selective plant growth regulators, fungicides, and herbicides. These applications are crucial for enhancing agricultural productivity and managing pests .
Ionic Liquids and Green Chemistry
The compound’s versatility extends to the synthesis of ionic liquids, which are salts in the liquid state at room temperature. These ionic liquids have applications in green chemistry, acting as solvents or catalysts that are more environmentally friendly .
Material Science
In material science, the compound can be used to create novel materials with specific properties, such as conductivity or photoreactivity. This has implications for developing new electronic devices or energy storage solutions .
Biochemical Research
Lastly, this compound can be used in biochemical research to study enzyme reactions, protein folding, and other biochemical processes. Its reactivity with certain biomolecules makes it a valuable tool for understanding life at the molecular level .
Safety and Hazards
Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate may cause skin irritation and may be harmful if absorbed through the skin. Ingestion may cause irritation of the digestive tract and may be harmful if swallowed. Inhalation may cause respiratory tract irritation and may be harmful if inhaled . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools to prevent fire caused by electrostatic discharge steam .
Propriétés
IUPAC Name |
sodium;2-sulfanylidene-1,3-dihydrobenzimidazole-5-sulfonate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S2.Na.2H2O/c10-14(11,12)4-1-2-5-6(3-4)9-7(13)8-5;;;/h1-3H,(H2,8,9,13)(H,10,11,12);;2*1H2/q;+1;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYOMRFNKQEDEH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])NC(=S)N2.O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N2NaO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635513 |
Source


|
| Record name | Sodium 2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-sulfonate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate | |
CAS RN |
207511-11-3 |
Source


|
| Record name | Sodium 2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-sulfonate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2,3-dihydro-2-thioxo-1H-benzimidazole-5-sulphonate dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1324408.png)

![1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1324411.png)



![Methyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1324421.png)




